3-(Azetidin-3-yl)propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-3-1-2-6-4-7-5-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDBXDWJDEXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Benzhydrylamine with 1-Bromo-3-(Protected-Hydroxy)propane
A protected hydroxyl group (e.g., tetrahydropyranyl ether) is incorporated into the propane derivative to prevent undesired side reactions. The reaction proceeds as follows:
Reagents :
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Benzhydrylamine (α-substituted arylmethylamine)
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1-Bromo-3-(tetrahydropyran-2-yloxy)propane (propane derivative)
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Non-nucleophilic base (e.g., potassium carbonate)
-
Solvent: Butanol/water mixture
Conditions :
-
Temperature: 95–105°C
-
Duration: 6–8 hours
-
Molar ratio (propane derivative:amine): 1.2:1
The linear intermediate, N-benzhydryl-3-(tetrahydropyran-2-yloxy)propan-1-amine , undergoes cyclization to form N-benzhydryl-3-(azetidin-3-yl)propan-1-ol (protected hydroxyl).
Deprotection :
The tetrahydropyranyl group is removed via acid hydrolysis (e.g., HCl in methanol) to yield N-benzhydryl-3-(azetidin-3-yl)propan-1-ol .
Hydrogenolysis of N-Protective Groups
The benzhydryl group is removed via catalytic hydrogenolysis to liberate the azetidine-propanol free base.
Catalytic Hydrogenolysis
Reagents :
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N-Benzhydryl-3-(azetidin-3-yl)propan-1-ol
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Palladium on carbon (5–10 wt%)
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Hydrochloric acid (HCl) in methanol
Conditions :
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Hydrogen pressure: 40–80 psi
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Temperature: 50–70°C
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Duration: 2–3 hours
The reaction produces 3-(azetidin-3-yl)propan-1-ol hydrochloride directly in the acidic methanol solution.
Table 1 : Hydrogenolysis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 8–10 wt% Pd/C | Maximizes H₂ uptake |
| HCl Concentration | 2–3 M | Prevents free base decomposition |
| Reaction Time | 2.5 hours | Ensures complete deprotection |
Salt Formation and Purification
The free base is converted to the hydrochloride salt through controlled acidification.
Acid-Base Neutralization
Procedure :
-
The hydrogenolysis mixture is filtered to remove the catalyst.
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The filtrate is concentrated under reduced pressure to obtain a crude HCl salt.
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Recrystallization from ethanol/ethyl acetate yields pure 3-(azetidin-3-yl)propan-1-ol hydrochloride .
Critical Factors :
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Temperature : Maintain below 40°C during concentration to prevent decomposition.
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Solvent Ratio : Ethanol:ethyl acetate (1:3 v/v) ensures high crystallinity.
Alternative Synthetic Routes
Reductive Amination of Azetidine-3-Carbaldehyde
Azetidine-3-carbaldehyde is reacted with 3-amino-1-propanol under reductive conditions (NaBH₃CN) to form the target compound. This method is less common due to lower yields (45–55%).
Epoxide Ring-Opening
Reagents :
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Azetidine-3-epoxide
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Propanolamine
Conditions :
Industrial-Scale Production Considerations
Scaling up the cyclization-hydrogenolysis route requires:
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Continuous Flow Reactors : Enhance heat transfer during cyclization.
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Catalyst Recycling : Palladium recovery systems reduce costs.
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In-Line Analytics : HPLC monitoring ensures intermediate purity.
Table 2 : Industrial Process Metrics
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyclization Yield | 78% | 82% |
| Hydrogenolysis Yield | 85% | 88% |
| Purity (Final) | 98% | 99.5% |
Challenges and Mitigation Strategies
-
Ring Strain in Azetidine : Elevated temperatures during cyclization may cause ring-opening. Mitigated by using non-nucleophilic bases (e.g., DBU).
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Hydroxyl Group Reactivity : Protection/deprotection steps prevent ether formation.
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Salt Hygroscopicity : Storage under nitrogen atmosphere minimizes moisture uptake .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- CCR6 Receptor Modulation:
- Synthesis of Bioactive Compounds:
- Potential Antiviral Activity:
Synthetic Applications
- Key Intermediate in Organic Synthesis:
- Catalytic Reactions:
Case Study 1: CCR6 Modulation
A study published in 2021 highlighted the synthesis and evaluation of azetidine derivatives as CCR6 modulators. Among these, 3-(Azetidin-3-yl)propan-1-ol hydrochloride was identified as a promising candidate for further development due to its favorable binding affinity and selectivity towards the CCR6 receptor .
Case Study 2: Antiviral Research
Research conducted by a team at a leading pharmaceutical institute explored the antiviral activity of azetidine derivatives, including 3-(Azetidin-3-yl)propan-1-ol hydrochloride. Results indicated potential efficacy against certain viral strains, warranting further investigation into its pharmacological properties and therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
Azetidin-3-ol Hydrochloride
- CAS: 18621-18-6 | Formula: C₃H₈ClNO | MW: 109.55 g/mol
- Key Differences : Smaller molecular size, lower molecular weight, and a hydroxyl group directly attached to the azetidine ring.
- Similarity Score : 0.82 compared to its methylated analog (3-Methylazetidin-3-ol hydrochloride) .
- Synthesis : Reacted with bromomethyl-chlorobenzonitrile in dichloromethane or 1,2-dimethoxyethane .
Azetidin-3-ylmethanol Hydrochloride
- CAS: 928038-44-2 | Formula: C₄H₁₀ClNO | MW: 123.58 g/mol
- Key Differences : Shorter carbon chain and a primary alcohol group.
- Solubility: Very soluble in water (38.9 mg/mL), DMSO (84.2 mg/mL), and ethanol (68.4 mg/mL) .
- Applications : Used in medicinal chemistry for its high bioavailability (GI absorption score: 0.55) .
Heterocyclic Amine Alcohols
3-(Piperidin-4-yl)propan-1-ol Hydrochloride
- CAS: 155270-01-2 | Formula: C₈H₁₆ClNO | MW: 177.67 g/mol
- Key Differences : Replaces the azetidine ring with a piperidine (6-membered) ring, enhancing conformational flexibility.
- Applications : Industrial-grade compound used in agrochemicals and active pharmaceutical ingredients (APIs) .
3-(Furan-3-ylmethyl)azetidine Hydrochloride
- CAS: Not specified | Formula: C₈H₁₂ClNO | MW: 173.64 g/mol
Substituted Propanol Derivatives
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- CAS: 1213160-13-4 | Formula: C₉H₁₃ClFNO | MW: 205.66 g/mol
- Key Differences : Fluorophenyl group enhances lipophilicity and CNS penetration (BBB permeability score: 0.95) .
- Applications : Investigated for CNS-targeted therapeutics due to fluorinated aromatic moieties .
3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride
Comparative Data Table
Biological Activity
3-(Azetidin-3-yl)propan-1-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride can be represented as follows:
This compound features an azetidine ring, which contributes to its biological properties and interactions with biological targets.
Research indicates that compounds containing azetidine rings can influence several biological pathways. The azetidine moiety is known for its ability to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Sphingosine-1-phosphate (S1P) Release : In vitro studies have shown that related compounds can inhibit S1P release from cells, which is critical for regulating lymphocyte trafficking and immune responses. This suggests a potential immunomodulatory role for 3-(Azetidin-3-yl)propan-1-ol hydrochloride .
- Antiproliferative Effects : Compounds similar to 3-(Azetidin-3-yl)propan-1-ol have demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells. The mechanism involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Biological Activity Data
The following table summarizes the biological activities of 3-(Azetidin-3-yl)propan-1-ol hydrochloride and related compounds:
| Activity | Cell Line/Model | IC50 (nM) | Mechanism |
|---|---|---|---|
| Inhibition of S1P release | HeLa cells | 1.93 | Sphingosine transport inhibition |
| Antiproliferative | MDA-MB-231 (breast cancer) | 23 - 33 | Tubulin destabilization |
| Apoptosis induction | MCF-7 (breast cancer) | Varies | Cell cycle arrest in G2/M phase |
Case Studies
Several studies highlight the biological activity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride:
- Sphingosine Transport Inhibition : A study demonstrated that related azetidine compounds inhibited S1P release with an IC50 value of approximately 2 μM, indicating a significant effect on cellular signaling pathways involved in immune response .
- Anticancer Activity : Research on azetidine derivatives showed potent antiproliferative effects against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. These compounds were found to interact at the colchicine-binding site on tubulin, leading to effective inhibition of microtubule polymerization .
Q & A
Q. What are the key synthetic routes for 3-(Azetidin-3-yl)propan-1-ol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common method includes nucleophilic substitution or ring-opening reactions using azetidine derivatives. For example, reactions may proceed in methanol at elevated temperatures (~70°C) to ensure complete conversion of precursors . Solvent choice (e.g., methanol, ethanol) and reaction time are critical for optimizing yield and purity. Post-synthesis purification often employs recrystallization or column chromatography to isolate the hydrochloride salt .
Q. What physical and chemical properties make this compound suitable for pharmaceutical research?
The compound’s polar functional groups (hydroxyl and amino) confer high solubility in water and alcohols, facilitating biological assays . Its stability under physiological pH ranges (e.g., pH 4–8) is advantageous for in vitro studies. The hydrochloride salt form enhances crystallinity, simplifying storage and handling .
Q. How is 3-(Azetidin-3-yl)propan-1-ol hydrochloride characterized post-synthesis?
Characterization includes:
- NMR spectroscopy : To confirm the azetidine ring structure and substituent positions (e.g., δ 3.5–4.0 ppm for protons adjacent to nitrogen) .
- HPLC : For purity assessment (>95% typical for pharmaceutical-grade material) .
- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peak at m/z ~164.6) .
Advanced Research Questions
Q. How can enantiomers of azetidine derivatives be resolved, and how do their biological activities differ?
Chiral resolution techniques like chiral column chromatography or enzymatic kinetic resolution are employed. For example, (R)- and (S)-enantiomers of related azetidine compounds exhibit distinct binding affinities to targets such as PDE10A, with the (R)-form showing higher selectivity in neurological studies . Activity differences are quantified via IC50 values in enzyme inhibition assays .
Q. What strategies are used to optimize yield in multi-step synthesis of azetidine-based compounds?
- Stepwise monitoring : Intermediate purity is assessed via TLC or LC-MS to prevent side reactions .
- Temperature control : Exothermic steps (e.g., ring-opening) require gradual heating to 50–60°C to avoid decomposition .
- Catalyst selection : Palladium catalysts improve coupling efficiency in heterocyclic ring formation .
Q. How does 3-(Azetidin-3-yl)propan-1-ol hydrochloride interact with biological targets like PDE10A?
The compound’s azetidine ring and hydroxyl group form hydrogen bonds with PDE10A’s catalytic domain, as shown in X-ray crystallography studies. Binding affinity (Ki) is measured via competitive radioligand assays, with modifications to the propane chain improving selectivity over PDE2 and PDE5 .
Q. How can contradictory data on solubility or stability be addressed in formulation studies?
- pH-dependent studies : Solubility is tested across pH 2–10 using buffered solutions; instability in acidic conditions may require enteric coating .
- Accelerated stability testing : Samples are stored at 40°C/75% RH for 3 months to simulate long-term degradation, with HPLC tracking decomposition products .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying impurities in azetidine derivatives?
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Plasma stability assays : Incubation with liver microsomes to measure metabolic half-life (t1/2) .
- Caco-2 cell monolayers : To assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking (AutoDock Vina) : To simulate binding to targets like PDE10A, with scoring functions (e.g., binding energy < −8 kcal/mol) guiding SAR .
- QSAR models : Trained on azetidine derivatives’ logP and polar surface area to forecast blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
